molecular formula C10H17O4- B8785118 9-Methoxy-9-oxononanoate

9-Methoxy-9-oxononanoate

Cat. No.: B8785118
M. Wt: 201.24 g/mol
InChI Key: VVWPSAPZUZXYCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-9-oxononanoate (Sodium salt), with the molecular formula C10H17NaO4 , is a chemical reagent of interest in medicinal chemistry and oncology research. Its structure incorporates an azelayl scaffold, a feature it shares with other biologically active compounds, such as 9-hydroxystearic acid and derivatives of azelaic acid . This structural motif is under investigation for its potential role as a histone deacetylase inhibitor (HDACi). Research on analogous compounds containing the azelayl moiety has demonstrated promising selective anti-proliferative activity against specific cancer cell lines, such as osteosarcoma (U2OS), while showing reduced cytotoxicity in normal cell lines . This suggests potential for developing novel therapeutics with fewer side effects compared to first-generation inhibitors . The compound serves as a key synthetic intermediate or a structural hybrid in the design and synthesis of novel molecules inspired by natural cellular lipids . As a specialist research chemical, this compound is strictly for use in laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

IUPAC Name

9-methoxy-9-oxononanoate

InChI

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1

InChI Key

VVWPSAPZUZXYCM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCC(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 9 Methoxy 9 Oxononanoate

Established Synthetic Routes for 9-Methoxy-9-oxononanoate and its Precursors

The synthesis of this compound can be achieved through several established pathways, primarily involving the modification of dicarboxylic acids or the oxidative cleavage of unsaturated fatty acids.

Esterification of Dicarboxylic Acids to Yield this compound

The direct, selective monomethyl esterification of nonanedioic acid (azelaic acid) is a primary route to this compound. This transformation requires carefully controlled conditions to favor the formation of the monoester over the diester. Research has demonstrated that the reaction of nonanedioic acid with methanol (B129727) can yield monomethyl nonanedioate with high selectivity. rsc.org While various chemical catalysts can be employed for esterification, achieving selective mono-esterification remains a key challenge. nih.gov

Table 1: Synthesis of this compound via Esterification
ReactantsCatalyst/ConditionsProductYieldReference
Nonanedioic acid, MethanolBifunctional Alumina-Zirconia CatalystMonomethyl nonanedioate73% rsc.org

Ozonolysis-Based Synthesis of this compound Derivatives

Ozonolysis is a powerful and industrially significant method for producing this compound. mdpi.comresearchgate.net This process involves the oxidative cleavage of the carbon-carbon double bond in unsaturated fatty acids, most commonly oleic acid or its ester, methyl oleate (B1233923). mdpi.comresearchgate.net When methyl oleate is the substrate, the reaction cleaves the C9 double bond to yield this compound and pelargonic acid. mdpi.com This method is utilized in industrial processes due to its efficiency, though it is notable for high energy consumption. mdpi.comrsc.org

Optimal reaction conditions have been extensively studied to maximize yield and purity. A key study identified ideal parameters for the ozonolysis of methyl oleate, involving specific temperatures for the ozonation and subsequent oxygenolysis steps, leading to a high yield and purity of the desired monomethyl ester. researchgate.net

Table 2: Ozonolysis Conditions for this compound Synthesis
SubstrateConditionsYieldPurityReference
Methyl OleateOzonation: 10-13 °C; Oxygenolysis: 90-95 °C for 2.5h; Solvent: Acetic acid/hexane mixture>78%≥96% researchgate.net
Methyl OleateIonic phase transfer agent (Arquad 2HT); 100–104 °C for 6h77 mol%Not specified mdpi.com

Catalytic and Green Chemistry Approaches in this compound Synthesis

In response to the energy demands and potential hazards of traditional ozonolysis, significant research has focused on developing greener and more sustainable synthetic routes. ulaval.ca These approaches often utilize alternative oxidants and advanced catalytic systems.

One prominent green alternative involves the use of hydrogen peroxide as the oxidant in combination with various catalysts, such as alumina-supported metal catalysts or peroxo-tungsten complexes. researchgate.netmatec-conferences.org These methods avoid the need for an ozone generator and can be performed under milder conditions. matec-conferences.org Furthermore, chemo-enzymatic routes represent a highly sustainable alternative to ozonolysis. nih.govrsc.org This strategy can involve multiple steps, such as the lipase-mediated epoxidation of oleic acid, followed by hydrolysis to a diol and subsequent oxidative cleavage. rsc.org

The use of biocatalysts also extends to the esterification step itself. Enzymes like immobilized Candida antarctica lipase B are effective for catalyzing polycondensation and esterification reactions under mild, solvent-free conditions, aligning with the principles of green chemistry. nih.govmaynoothuniversity.iemdpi.com

Table 3: Comparison of Green/Catalytic Synthesis Approaches
MethodSubstrateOxidant/CatalystKey AdvantageReference
Catalytic Oxidative CleavageOleic AcidH₂O₂ / Alumina-supported metal catalystAvoids hazardous ozone researchgate.netmatec-conferences.org
Chemo-enzymatic RouteOleic AcidLipase-mediated epoxidation, then chemical oxidationSustainable, uses renewable feedstock nih.govrsc.org
Continuous Flow OzonolysisOleic AcidO₃/O₂ mixture, catalyst-freeEnergy efficient, small chemical footprint rsc.org
Enzymatic EsterificationAzelaic Acid + AlcoholImmobilized Lipase (e.g., Novozym 435)Mild conditions, high selectivity, solvent-free nih.govmaynoothuniversity.ie

Functionalization and Derivatization Strategies of this compound

The presence of a terminal carboxylic acid group allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of more complex molecules and hybrid compounds.

Reactions for Formation of Acyl Halide Intermediates from this compound

A key transformation of this compound is the conversion of its carboxylic acid moiety into a more reactive acyl halide, typically an acyl chloride. This activated intermediate, methyl 9-chloro-9-oxononanoate, serves as a versatile precursor for subsequent nucleophilic substitution reactions, particularly amide bond formation. researchgate.net

This conversion is reliably achieved using standard chlorinating agents. The choice of reagent can depend on the desired reaction conditions and the ease of product purification. The byproducts of the reaction with thionyl chloride and oxalyl chloride are gaseous, which simplifies their removal from the reaction mixture. chemguide.co.ukcommonorganicchemistry.com

Table 4: Common Reagents for Acyl Chloride Formation from Carboxylic Acids
ReagentFormulaTypical ConditionsByproductsReference
Oxalyl Chloride(COCl)₂DCM, catalytic DMF, room temperatureCO, CO₂, HCl researchgate.netchem-soc.si
Thionyl ChlorideSOCl₂Neat or in solvent, refluxSO₂, HCl chemguide.co.ukcommonorganicchemistry.com
Phosphorus(V) ChloridePCl₅Cold, no solventPOCl₃, HCl chemguide.co.uk
Phosphorus(III) ChloridePCl₃HeatH₃PO₃ chemguide.co.uk

Amide Bond Formation and Hybrid Compound Synthesis Involving this compound

The activated acyl chloride derivative of this compound is readily used in the synthesis of amides and complex hybrid molecules. A notable example is the synthesis of methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. researchgate.net This reaction proceeds via a Schotten-Baumann-type mechanism, where methyl 9-chloro-9-oxononanoate reacts with 2-aminothiazole in an anhydrous solvent to form the target amide hybrid. researchgate.net This strategy demonstrates the utility of this compound as a linker to connect a long aliphatic chain to a heterocyclic scaffold, a common motif in medicinal chemistry. researchgate.net

Beyond the acyl chloride route, direct amide formation from the carboxylic acid is also possible using various coupling agents, although this often requires more specialized reagents. researchgate.netorganic-chemistry.org The direct conversion of the methyl ester group to an amide is also a potential but often challenging transformation that typically requires harsh conditions like high temperatures. google.com

Table 5: Synthesis of a Thiazole-Azelate Hybrid Compound
Reactant 1Reactant 2Reaction TypeProductYieldReference
Methyl 9-chloro-9-oxononanoate2-AminothiazoleSchotten-BaumannMethyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate43% researchgate.net

Synthesis of Aza-Heterocycle Conjugates with this compound Moieties

The conjugation of aliphatic chains to heterocyclic scaffolds is a prominent strategy in drug discovery, often yielding molecules with enhanced biological activity. The azelayl moiety, derived from this compound, has been incorporated into various aza-heterocycles to create novel structural hybrids with potential therapeutic applications, such as selective histone deacetylase inhibitors (HDACi). mdpi.comnih.gov

A robust and widely used method for this conjugation is the Schotten-Baumann type reaction. This synthesis involves a two-step process:

Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is first converted into a more reactive acyl chloride. This is typically achieved by reacting the monoester with an activating agent like oxalyl chloride or thionyl chloride. The product of this step is methyl 9-chloro-9-oxononanoate. mdpi.com

Amide Bond Formation: The resulting acyl chloride is then reacted directly with an amino-substituted aza-heterocycle (such as aminopyridines or aminopyrimidines) in the presence of a base to form a stable amide bond. mdpi.com

This synthetic route has been successfully employed to create a library of compounds where the this compound chain is linked to various heterocyclic systems. mdpi.comnih.gov The rationale behind these syntheses is often inspired by the structures of known bioactive molecules, where the aliphatic chain can mimic natural lipids and interact with specific biological targets. nih.gov

Table 1: Examples of Aza-Heterocycle Conjugates Synthesized from this compound Derivatives. mdpi.com
Reactant 1 (Heterocycle)Reactant 2Product
2-AminopyridineMethyl 9-chloro-9-oxononanoateMethyl 9-oxo-9-(pyridin-2-ylamino)nonanoate
3-AminopyridineMethyl 9-chloro-9-oxononanoateMethyl 9-oxo-9-(pyridin-3-ylamino)nonanoate
2-AminopyrimidineMethyl 9-chloro-9-oxononanoateMethyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate
1H-Benzo[d]imidazol-2-amineMethyl 9-chloro-9-oxononanoateMethyl 9-((1H-benzo[d]imidazol-2-yl)amino)-9-oxononanoate

Grignard Addition and Other Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

The ester functionality of this compound serves as a reactive site for carbon-carbon bond formation using powerful nucleophiles like Grignard reagents (R-MgX). The reaction of an ester with a Grignard reagent is a classic method for the synthesis of tertiary alcohols. masterorganicchemistry.com The mechanism involves a sequential two-step addition process.

First Addition and Ketone Formation: The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide (B1231860) (–OCH₃) leaving group to yield a ketone intermediate (in this case, a 10-keto-alkane derivative). masterorganicchemistry.comleah4sci.com

Second Addition and Alcohol Formation: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comyoutube.com This second nucleophilic addition leads to a different tetrahedral intermediate, a magnesium alkoxide salt.

Protonation: A final workup step with a mild acid (e.g., H₃O⁺) protonates the alkoxide to give the final tertiary alcohol product, where two of the R-groups are identical and originate from the Grignard reagent. youtube.com

Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol using at least two equivalents of the Grignard reagent. masterorganicchemistry.com This transformation is a powerful tool for elaborating the carbon skeleton of the this compound molecule, converting the terminal ester into a more complex functional group.

Table 2: Potential Tertiary Alcohols from the Reaction of this compound with Various Grignard Reagents.
Grignard Reagent (R-MgX)Intermediate KetoneFinal Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)10-Oxoundecanoic acid2-Methylundecane-2,10-diol (after reduction/hydrolysis of the other end)
Ethylmagnesium bromide (CH₃CH₂MgBr)11-Oxotridecanoic acid3-Ethyldodecane-3,11-diol (after reduction/hydrolysis of the other end)
Phenylmagnesium bromide (C₆H₅MgBr)10-Oxo-10-phenylnonanoic acid1-Phenyl-1,1-di(alkyl)nonan-9-ol (structure varies based on R)

Another significant carbon-carbon bond-forming reaction is the carboxylation of a Grignard reagent. libretexts.org Theoretically, a halogenated derivative of this compound could be converted into its corresponding Grignard reagent, which could then react with carbon dioxide (CO₂) to produce a dicarboxylic acid monoester with a ten-carbon chain. youtube.com

Chemoenzymatic and Biocatalytic Synthesis Approaches for this compound Analogues

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and enantioselectivity, making them ideal for the synthesis of complex functionalized molecules derived from precursors like azelaic acid. mdpi.commdpi.com

Enzymatic Routes to Enantioselective this compound Derivatives

While this compound itself is achiral, biocatalysis provides pathways to introduce chirality into its hydrocarbon backbone, leading to valuable enantiopure derivatives. A hypothetical but plausible strategy could involve a two-step enzymatic process:

Biocatalytic Hydroxylation: Enzymes such as P450 monooxygenases could be employed to introduce a hydroxyl group at a specific, non-activated carbon atom along the aliphatic chain of the monoester. This oxidation would create a prochiral center, resulting in a racemic mixture of hydroxylated this compound derivatives.

Enzymatic Kinetic Resolution: The resulting racemic alcohol could then be resolved using a lipase, such as Candida antarctica lipase B (CALB). chemrxiv.org In the presence of an acyl donor (e.g., vinyl acetate), the lipase would selectively acylate one of the enantiomers at a much faster rate than the other. This process, known as kinetic resolution, allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains an alcohol), yielding two enantiomerically enriched products. chemrxiv.orgnih.gov

Such enzymatic strategies are at the forefront of modern asymmetric synthesis, enabling access to optically pure compounds that are difficult to obtain through conventional chemical methods. nih.gov

Lipase-Catalyzed Transformations Related to this compound Precursors

The synthesis of this compound from its precursor, azelaic acid, is a prime example of a highly efficient lipase-catalyzed transformation. Azelaic acid is a symmetrical dicarboxylic acid, and selective mono-esterification via traditional chemical methods can be challenging, often leading to a mixture of the starting material, the desired monoester, and the diester.

Lipases, particularly the immobilized form of Candida antarctica lipase B (commercially known as Novozym 435), have demonstrated exceptional catalytic activity and regioselectivity in the esterification of dicarboxylic acids. mdpi.comnih.gov By carefully controlling the reaction conditions—such as the molar ratio of azelaic acid to methanol, temperature, and solvent—it is possible to achieve high yields of the monomethyl azelate. acs.orgacs.org The enzyme's active site can sterically favor the reaction at one carboxylic acid group while disfavoring the formation of the diester, leading to high selectivity for the monoester product.

Studies have optimized these enzymatic processes, achieving high substrate conversions. For instance, the addition of molecular sieves to the reaction can remove the water byproduct, shifting the equilibrium toward the ester product and resulting in conversions as high as 98.7%. acs.orgnih.gov

Table 3: Lipases Used in the Synthesis of Azelaic Acid Esters. acs.orgacs.orgnih.gov
Lipase SourceCommercial NameReaction TypeKey Finding
Candida antarctica lipase BNovozym 435EsterificationShowed the highest activity for direct esterification of azelaic acid.
Thermomyces lanuginosusLipozyme TLIMTransesterificationGave the highest substrate conversion (95.1%) for transesterification using dimethyl azelate.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways. The lipase-catalyzed synthesis of this compound from azelaic acid proceeds through a well-established mechanism involving a catalytic triad in the enzyme's active site. nih.gov

The accepted mechanism for lipase catalysis involves the following key steps:

Acyl-Enzyme Intermediate Formation: The catalytic site of lipase contains a serine residue whose hydroxyl group acts as a nucleophile. Aided by a nearby histidine and aspartate (the "catalytic triad"), the serine attacks one of the carbonyl carbons of azelaic acid. This forms a tetrahedral intermediate which then releases a molecule of water, resulting in a covalent acyl-enzyme intermediate. nih.gov

Nucleophilic Attack by Alcohol: The alcohol (methanol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex.

Product Release: This second attack forms another tetrahedral intermediate, which collapses to release the methyl ester product (this compound) and regenerate the free enzyme, allowing it to begin another catalytic cycle. nih.gov

Kinetic studies have revealed that the inhibitory action of azelaic acid on certain enzymes is related to the presence of its two terminal carboxylic groups. units.it This structural feature is also likely key to its interaction within the lipase active site, influencing the regioselectivity observed during mono-esterification. The specific geometry and steric constraints of the active site accommodate one end of the dicarboxylic acid, facilitating its esterification while potentially hindering the entry and reaction of the second carboxylic group of the same molecule, thus favoring the monoester product.

Chemical Reactivity and Mechanistic Studies of 9 Methoxy 9 Oxononanoate

Reaction Pathways and Transformation Elucidation of 9-Methoxy-9-oxononanoate

This compound, also known as monomethyl azelate, is a bifunctional molecule featuring a terminal methyl ester and a terminal carboxylic acid. This structure allows for a variety of chemical transformations at either end of the nine-carbon chain. The reactivity is dominated by the chemistry of the ester and carboxylic acid functional groups.

The ester group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to carboxylic acid derivatives. libretexts.org This reaction is not a single-step displacement but proceeds via a two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com

The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a high-energy, tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by expelling the leaving group, which in this case is a methoxide (B1231860) ion (CH₃O⁻). The original nucleophile is now covalently bonded to the acyl group. masterorganicchemistry.comlibretexts.org

This process is essentially an acyl transfer reaction, where the nonanoyl group is transferred from the methoxy (B1213986) group to the incoming nucleophile. libretexts.org Common nucleophilic acyl substitution reactions involving this compound include hydrolysis, transesterification, and aminolysis.

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH), the ester undergoes hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The final products, after an acidic workup, are azelaic acid and methanol (B129727). masterorganicchemistry.com Under basic conditions, the reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, which is unreactive towards the leaving alkoxide group. masterorganicchemistry.com

Transesterification: This reaction involves substituting the methoxy group of the ester with a different alkoxy group from another alcohol. The reaction can be catalyzed by either an acid or a base. youtube.com For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to an equilibrium mixture containing 9-ethoxy-9-oxononanoate.

Aminolysis: Ammonia or a primary or secondary amine can act as a nucleophile to attack the ester, displacing the methoxy group to form an amide. youtube.com This reaction is typically slower than hydrolysis and often requires heating.

The reactivity of the ester towards nucleophiles is influenced by the stability of the tetrahedral intermediate. Enzymes that catalyze these reactions often have an "oxyanion hole" in their active site, which stabilizes the negatively charged oxygen of the tetrahedral intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction. libretexts.org

Reaction TypeNucleophileProductConditions
Hydrolysis (Saponification)Hydroxide (OH⁻)Azelaic acid (after workup)Basic (e.g., NaOH), followed by acid
TransesterificationEthanol (CH₃CH₂OH)9-Ethoxy-9-oxononanoateAcid or base catalysis
AminolysisAmmonia (NH₃)Azelaic acid monoamideTypically requires heat

The bifunctional nature of this compound and its precursors allows for selective oxidative and reductive transformations.

Oxidative Reactivity: A significant reaction related to this compound is the oxidative cleavage of unsaturated fatty acid esters, such as methyl oleate (B1233923). This process is a key industrial route to producing azelaic acid and its monoester. researchgate.net The reaction involves breaking the carbon-carbon double bond of methyl oleate. One common method uses hydrogen peroxide (H₂O₂) with a tungsten-based catalyst. mdpi.com The process typically proceeds in two stages: first, hydroxylation across the double bond to form a diol, followed by the oxidative cleavage of the diol to yield this compound (monomethyl azelate) and pelargonic acid. mdpi.com One patented method performs this reaction between 100–104 °C for 6 hours, achieving a 77 mol% yield of monomethyl azelate from methyl oleate. mdpi.com

Reductive Reactivity: The reactivity of this compound towards reducing agents depends on the specific functional group targeted. The ester group is generally unreactive to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. youtube.com However, the carboxylic acid group can be selectively reduced. For instance, the reduction of monomethyl azelate with sodium borohydride can yield ω-hydroxy pelargonic acid. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the ester group to yield 1,9-nonanediol. The selective reduction of just the ester in the presence of a carboxylic acid is challenging but can sometimes be achieved by first converting the carboxylic acid to a less reactive derivative.

TransformationReactantKey ReagentsProduct
Oxidative CleavageMethyl OleateH₂O₂, Tungsten CatalystThis compound
Selective ReductionThis compoundNaBH₄ (targets -COOH)ω-Hydroxy pelargonic acid
Full ReductionThis compoundLiAlH₄ (targets both groups)1,9-Nonanediol

Direct studies on the thermal decomposition of specific metabolites of this compound are not extensively detailed in the literature. However, the thermal behavior of its parent dicarboxylic acid, azelaic acid, and other related dicarboxylic acids provides insight into potential decomposition pathways. The thermal decomposition of dicarboxylic acids is highly dependent on the length of the carbon chain separating the two carboxyl groups. libretexts.org

For dicarboxylic acids that can form a strainless five- or six-membered ring, heating typically leads to cyclization and decarboxylation. For example, heptanedioic acid (a C7 dicarboxylic acid) decomposes upon heating to form cyclohexanone (B45756) (a six-membered ring) and carbon dioxide. libretexts.org

Acids with shorter chains, such as butanedioic (succinic) and pentanedioic (glutaric) acids, form stable five- and six-membered cyclic anhydrides upon heating by losing a molecule of water. libretexts.org

Very short-chain dicarboxylic acids, like ethanedioic (oxalic) and propanedioic (malonic) acids, tend to simply decarboxylate when heated. libretexts.org

Given that azelaic acid is a nine-carbon dicarboxylic acid, it does not readily form a simple five- or six-membered ring. Its thermal decomposition is more complex and occurs at higher temperatures, generally involving fragmentation of the carbon chain. The presence of an ester group, as in this compound, would likely alter the decomposition pathway, potentially involving reactions of the ester itself at elevated temperatures.

Intermolecular Interactions and Complex Formation of this compound

This compound, also known as monomethyl azelate, is a dicarboxylic acid monoester that possesses both a carboxylic acid and a methyl ester functional group. This bifunctional nature dictates the types of intermolecular interactions it can participate in, which are crucial for understanding its physical properties and potential for forming larger molecular assemblies. The primary intermolecular forces at play are hydrogen bonding and van der Waals interactions.

The presence of a terminal carboxylic acid group allows this compound to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). nih.govlookchem.com This capability is fundamental to its structure and behavior in condensed phases. The molecule also has a methyl ester group, which further contributes to its ability to accept hydrogen bonds at the ester carbonyl oxygen. nih.govlookchem.com

The potential for complex formation is another significant aspect of the chemistry of this compound. The carboxylic acid group can be deprotonated to form a carboxylate anion, which can then act as a ligand to coordinate with metal ions. While specific studies on the metal complexes of this compound were not found, dicarboxylic acids, in general, are known to form coordination polymers and metal-organic frameworks. nova.edu

Furthermore, the formation of inclusion complexes is a possibility. Studies have shown that dicarboxylic acids and their derivatives can be encapsulated within host molecules like cyclodextrins. opensciencepublications.comopensciencepublications.com For instance, research on diester-dicarboxylic acids has demonstrated their ability to form inclusion complexes with β-cyclodextrin. opensciencepublications.comopensciencepublications.com This suggests that this compound, with its long aliphatic chain, could potentially fit within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, with the more polar carboxylic acid and ester groups interacting with the hydrophilic exterior of the host. Such complexation can alter the physicochemical properties of the guest molecule, such as its solubility.

Predicted Intermolecular Interactions and Complex Formation Potential of this compound
Interaction/Complex TypeFunctional Group InvolvedDescriptionPotential Significance
Hydrogen Bonding (Donor)Carboxylic Acid (-COOH)The hydroxyl proton of the carboxylic acid can donate a hydrogen bond to an electronegative atom. nih.govlookchem.comKey interaction for forming dimers and extended networks in the solid state.
Hydrogen Bonding (Acceptor)Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃)The carbonyl oxygens of both the carboxylic acid and the ester, as well as the hydroxyl oxygen of the carboxylic acid, can accept hydrogen bonds. nih.govlookchem.comContributes to the stability of intermolecular networks.
Van der Waals ForcesAliphatic Chain (-(CH₂)₇-)Weak, non-specific attractions between the hydrocarbon chains.Influences crystal packing and solubility in non-polar solvents.
Metal ComplexationCarboxylate (-COO⁻)The deprotonated carboxylic acid can coordinate with metal ions.Potential for forming coordination polymers or discrete metal complexes.
Inclusion ComplexationEntire MoleculeThe molecule may be encapsulated within a larger host molecule, such as a cyclodextrin.Can modify physical properties like solubility and stability.
Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₈O₄ lookchem.comtcichemicals.com
Molecular Weight202.25 g/mol nih.govtcichemicals.com
Melting Point22-24 °C lookchem.comsigmaaldrich.com
Boiling Point159-160 °C at 3 mmHg lookchem.comsigmaaldrich.com
Hydrogen Bond Donor Count1 nih.govlookchem.com
Hydrogen Bond Acceptor Count4 nih.govlookchem.com

Bioorganic Chemistry and Molecular Level Biological Interactions of 9 Methoxy 9 Oxononanoate

Role of 9-Methoxy-9-oxononanoate in Lipid Peroxidation Processes

Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). nih.gov This process generates a variety of breakdown products, including aldehydes and dicarboxylic acids. Azelaic acid is recognized as a marker for lipid peroxidation, accumulating in response to both biotic and abiotic stress. nih.gov It is formed, along with other compounds like pimelic acid and 9-oxononanoic acid (9-ONA), from the free radical-catalyzed fragmentation of oxidized C18 fatty acids, such as linoleic and linolenic acid, which are abundant in plastid membranes. nih.gov While this compound is the methyl ester of a key lipid peroxidation product, its direct role within these processes is primarily contextualized through the activities of related molecules.

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid; they play crucial roles in inflammation and other physiological processes. wikipedia.org The production of eicosanoids is initiated by the release of their fatty acid precursors from membrane phospholipids. Research on 9-oxononanoic acid (9-ONA), a major aldehyde product of lipid peroxidation, has demonstrated its capacity to stimulate the arachidonate (B1239269) cascade. jst.go.jp Specifically, 9-ONA was found to induce the production of thromboxane (B8750289) A2, a potent pro-aggregatory and vasoconstrictive eicosanoid, in human blood. jst.go.jp This suggests that certain products of lipid peroxidation can actively trigger inflammatory signaling pathways. While direct evidence for this compound is not available, the established action of the closely related 9-ONA indicates a potential pathway by which derivatives of C9 fatty acid oxidation could influence eicosanoid-mediated responses. jst.go.jp

Phospholipase A2 (PLA2) is a critical enzyme that catalyzes the hydrolysis of the sn-2 position of membrane phospholipids, releasing free fatty acids such as arachidonic acid. abcam.com This action is the rate-limiting step for the subsequent production of eicosanoids. abcam.com The activity of PLA2 itself can be stimulated by products of lipid peroxidation. A study demonstrated that 9-oxononanoic acid (9-ONA) directly stimulates the activity of PLA2. jst.go.jp This finding establishes a direct link between a specific lipid peroxidation product and the activation of the enzymatic machinery required for generating inflammatory mediators. The stimulatory effect of 9-ONA on PLA2 suggests a positive feedback loop where lipid peroxidation not only generates signaling molecules but also enhances the enzymatic capacity to produce further inflammatory signals from membrane lipids. jst.go.jp

Molecular Mechanisms of this compound in Metabolic Pathways

The metabolic influence of this compound is understood primarily through studies on related C9 compounds that demonstrate significant effects on lipid and energy metabolism. These molecules can modulate the activity of key enzymes and influence the levels of crucial metabolic cofactors.

Research investigating the effects of orally administered 9-oxononanoic acid (9-ONA) in rats revealed a profound impact on hepatic lipid metabolism. nih.gov The study showed that 9-ONA administration led to a strong reduction in the de novo synthesis of fatty acids. nih.gov This effect was traced to the modulation of two key enzymes in fatty acid metabolism: acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, and carnitine palmitoyltransferase, which is essential for the transport of fatty acids into mitochondria for β-oxidation. nih.govwikipedia.org Specifically, the activity of acetyl-CoA carboxylase decreased by 60%, while the activity of carnitine palmitoyltransferase increased by 35%. nih.gov The observed reduction in hepatic lipogenesis was attributed to the inhibition of acetyl-CoA carboxylase, potentially caused by an accumulation of long-chain acyl-CoA molecules. nih.gov

Table 1: Effect of 9-Oxononanoic Acid on Hepatic Enzyme Activity

EnzymeFunctionObserved Change in Activity
Acetyl-CoA CarboxylaseFatty Acid Synthesis (Rate-Limiting Step)▼ 60% Decrease
Carnitine PalmitoyltransferaseFatty Acid Oxidation (Mitochondrial Transport)▲ 35% Increase

Data sourced from a study on the effects of orally administered 9-oxononanoic acid in rats. nih.gov

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a critical reducing agent required for anabolic processes, including the de novo synthesis of fatty acids. It is commonly believed that a decrease in NADPH levels would facilitate a reduction in lipogenesis. nih.gov However, a study on 9-oxononanoic acid (9-ONA) demonstrated a counterintuitive result. Despite the observed strong reduction in fatty acid synthesis, the ratio of NADPH to its oxidized form (NADP+) was higher in the test group compared to the control group. nih.gov Furthermore, the activities of key NADPH-producing enzymes, glucose 6-phosphate dehydrogenase and isocitrate dehydrogenase, were found to have increased. nih.gov This suggests that the reduction in lipogenesis caused by 9-ONA is not due to a shortage of NADPH. Instead, the data points to other regulatory mechanisms, such as the allosteric inhibition of acetyl-CoA carboxylase by accumulated long-chain acyl-CoA, as the primary driver. nih.gov

Table 2: Metabolic Changes Following 9-Oxononanoic Acid Administration

Metabolic ParameterExpected Trend for Reduced LipogenesisObserved Result
NADPH / NADP+ RatioDecreaseIncrease
Glucose 6-Phosphate Dehydrogenase ActivityDecreaseIncrease
Isocitrate Dehydrogenase ActivityDecreaseIncrease

Data indicates that the reduction in lipogenesis from 9-ONA is independent of NADPH availability. nih.gov

The direct participation of this compound or its parent compound, azelaic acid, in amino acid metabolism is not well-documented in scientific literature. Amino acid metabolism is a central part of cellular biochemistry, involving the synthesis and breakdown of amino acids. The carbon skeletons resulting from amino acid catabolism can enter central metabolic pathways as intermediates like pyruvate, acetyl-CoA, or α-ketoglutarate, which can then be used for energy production via the citric acid cycle, glucose synthesis (gluconeogenesis), or fatty acid synthesis. nih.gov While fatty acid metabolism and amino acid metabolism are interconnected, specific interactions involving this compound have not been detailed.

Biotransformation and Metabolic Fate of this compound in Model Organisms

The biotransformation of this compound, also known as mono-methyl azelate, is presumed to follow the metabolic pathways of other dicarboxylic acid monoesters. In biological systems, esters are generally susceptible to enzymatic hydrolysis, which would break down this compound into its constituent carboxylic acid and alcohol, namely azelaic acid and methanol (B129727). epa.gov

Studies on related diesters, such as diethyl azelate (DEA), have shown rapid metabolism in both in vitro and in vivo models. mdpi.comresearchgate.net In pharmacokinetic studies involving oral administration of DEA to rats, neither the diethyl nor the monoethyl ester was detectable in the plasma. mdpi.com Instead, a significant increase in the plasma concentration of the parent dicarboxylic acid, azelaic acid, was observed. mdpi.com This suggests that esterases in the body, likely in the gut, liver, or blood, rapidly hydrolyze the ester linkages. mdpi.com While direct studies on this compound are not extensively available, it is highly probable that it undergoes a similar metabolic fate, being converted to azelaic acid.

The primary enzymatic degradation pathway for this compound is expected to be hydrolysis, catalyzed by various esterase enzymes. epa.gov These enzymes are ubiquitous in biological systems and are responsible for the cleavage of ester bonds. The hydrolysis of this compound would yield azelaic acid and methanol.

While specific enzymes responsible for the hydrolysis of this compound have not been identified in the reviewed literature, the process is analogous to the metabolism of other fatty acid methyl esters (FAMEs) which can be biotransformed by microorganisms. nih.gov Some microorganisms are known to possess carboxyl methyltransferases that can catalyze the methylation of dicarboxylic acids, the reverse of the degradation reaction. nih.gov However, in mammalian systems, the dominant reaction is expected to be hydrolysis.

Following the initial hydrolysis to azelaic acid, further metabolism can occur. Azelaic acid, a nine-carbon dicarboxylic acid, can be further metabolized through β-oxidation, a common fatty acid degradation pathway. mdpi.com This process would lead to the formation of shorter-chain dicarboxylic acids. mdpi.com Additionally, azelaic acid can be conjugated with other molecules to facilitate excretion. mdpi.com While specific lipation products of this compound have not been documented, it is plausible that its primary metabolite, azelaic acid, could be activated to a coenzyme A (CoA) thioester and subsequently be incorporated into complex lipids, although this is not considered a major metabolic route.

Direct in vivo tracking studies specifically for this compound are not described in the available literature. However, general methodologies for tracking the biodistribution and metabolic fate of similar molecules are well-established. These techniques often involve isotopic labeling of the compound of interest.

For instance, radiolabeling with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) would allow for the tracking of the molecule and its metabolites throughout the body using techniques like quantitative whole-body autoradiography (QWBA) and liquid scintillation counting of tissues and excreta. Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could also be employed if the molecule is labeled with a suitable positron-emitting or gamma-emitting radionuclide, respectively. nih.gov These methods can provide real-time, dynamic information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. nih.gov

Interactions of this compound with Biological Macromolecules

There is currently no direct scientific evidence from the reviewed literature to suggest that this compound acts as a ligand for or binds to histone deacetylases (HDACs) or heat shock protein 90 (HSP90). Searches of scientific databases for ligand-target binding studies involving this compound and these specific enzymes did not yield any relevant results. While there is extensive research on inhibitors of both HDAC and HSP90, this compound is not mentioned among the studied compounds. nih.govnih.govnih.gov

The direct effects of this compound on cellular signaling pathways at a mechanistic level are not well-documented. However, studies on related azelaic acid esters have suggested potential immunomodulatory effects and influences on cellular signaling, which may be attributable to their ability to alter the fluidity of cell plasma membranes. nih.govresearchgate.net For example, diethyl azelate has been shown to decrease cytokine signaling from pattern recognition receptors in human dendritic cells. nih.gov It is hypothesized that by changing membrane fluidity, these molecules can indirectly affect the function of membrane-associated proteins involved in signal transduction. researchgate.net However, it is important to note that these findings are for a different, though structurally related, compound, and it remains to be determined if this compound exerts similar effects through the same mechanisms.

Advanced Analytical Methodologies for 9 Methoxy 9 Oxononanoate Characterization and Detection in Research

Spectroscopic Techniques for Elucidating the Structure and Purity of 9-Methoxy-9-oxononanoate

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aldehyde proton (-CHO) would appear significantly downfield. The singlet from the methyl ester (-OCH₃) protons would be clearly identifiable. The various methylene (B1212753) groups (-CH₂-) along the carbon chain would produce a series of multiplets, with their chemical shifts varying based on their proximity to the electron-withdrawing ester and aldehyde groups.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Two signals in the downfield region would correspond to the carbonyl carbons of the aldehyde and the ester. The methoxy (B1213986) carbon of the ester would also have a characteristic chemical shift. The remaining signals in the upfield region would represent the seven methylene carbons of the aliphatic chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized NMR experiment that helps distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.orgyoutube.com A DEPT-90 experiment would only show signals for CH carbons, while a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.orgyoutube.com For this compound, this technique would confirm the presence of the methoxy group (positive CH₃ signal), the seven methylene groups (negative CH₂ signals), and the aldehyde group (positive CH signal). magritek.com

Table 1: Predicted NMR Data for this compound

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)DEPT-135 Signal
-CHO (C9)~9.8 (triplet)~202Positive (CH)
-C(=O)O- (C1)-~174Absent (Quaternary C)
-OCH₃~3.7 (singlet)~51Positive (CH₃)
-CH₂- (C2)~2.3 (triplet)~34Negative (CH₂)
-CH₂- (C8)~2.4 (triplet of doublets)~44Negative (CH₂)
-CH₂- (C3-C7)~1.3-1.6 (multiplets)~25-29Negative (CH₂)

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS/MS, GC-MS) for this compound Identification and Quantification

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation. nist.govnist.gov

Electron Ionization (EI-MS): This is a common MS technique, often paired with Gas Chromatography (GC-MS). For this compound, EI-MS results in a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.govnih.gov The molecular ion peak [M]⁺ at m/z 186 would confirm the molecular weight. nih.govlgcstandards.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. nih.gov For C₁₀H₁₈O₃, the exact mass is 186.1256, and HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass. lgcstandards.comguidechem.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique, often used with Liquid Chromatography (LC-MS), that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govmdpi.com This is particularly useful for confirming the molecular weight of the analyte.

Tandem Mass Spectrometry (MS/MS): Techniques like LC-MS/MS involve multiple stages of mass analysis. A specific parent ion is selected and fragmented to produce daughter ions. This process is highly specific and sensitive, making it ideal for quantifying this compound in complex biological or environmental matrices. usda.govmdpi.com Data for the related compound 9-oxononanoic acid shows characteristic fragments that can be used for identification in MS/MS experiments. nih.gov

Table 2: Key Mass Spectrometry Data for this compound from GC-MS (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Identity
186Low[M]⁺, Molecular Ion
155Moderate[M - OCH₃]⁺
154Moderate[M - H₂O - CH₂]⁺
111High[C₆H₇O₂]⁺
87High[CH₃OC(=O)CH₂CH₂]⁺
74Very High[CH₃OC(=O)CH₃]⁺ (McLafferty rearrangement)
55High[C₄H₇]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nist.govnih.gov

Infrared (IR), Raman, and UV-Vis Spectroscopy for this compound Analysis

These spectroscopic methods probe the vibrational and electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups: one for the ester (around 1740 cm⁻¹) and one for the aldehyde (around 1725 cm⁻¹). A C-H stretch from the aldehyde group would also be visible around 2720 cm⁻¹. Additionally, C-O stretching vibrations for the ester group would appear in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of light. nih.gov It is also sensitive to molecular vibrations. For this compound, the C=O stretching vibrations would also be Raman active, providing confirmatory structural information.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. researchgate.net The carbonyl groups in this compound contain non-bonding electrons (n) and π-orbitals. This allows for a weak n→π* electronic transition, which would result in a characteristic absorption band in the UV region, typically around 270-300 nm. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Aldehyde (R-CHO)C=O Stretch~1725 (Strong)Active
Aldehyde (R-CHO)C-H Stretch~2720 (Medium)Active
Ester (R-COOR')C=O Stretch~1740 (Strong)Active
Ester (R-COOR')C-O Stretch~1300-1000 (Strong)Active
Alkyl Chain (-CH₂-)C-H Stretch~2930, ~2850 (Strong)Active

Chromatographic Separation Techniques for this compound Analysis

Chromatography is essential for isolating this compound from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography depends on the sample matrix and the analytical objective.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) of this compound

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. nih.govnist.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. Non-polar capillary columns are commonly used, and the compound's retention time is a key identifier. nist.gov The NIST Chemistry WebBook reports a Kovats retention index of 1439 on a standard non-polar column, which can be used for identification purposes. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid phase. For this compound, reversed-phase HPLC would be the method of choice. core.ac.uk In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govmdpi.com Separation is based on the compound's hydrophobicity. Detection can be achieved using a UV detector, leveraging the carbonyl groups' absorbance. mdpi.com HPLC is particularly advantageous for analyzing less volatile derivatives or for samples that are not suitable for the high temperatures of GC. core.ac.uk

Table 4: Chromatographic Parameters for this compound Analysis

TechniqueTypical Stationary PhaseTypical Mobile Phase / Carrier GasPrinciple of SeparationCommon Detector
Gas Chromatography (GC)Non-polar (e.g., Polydimethylsiloxane)Inert Gas (e.g., Helium, Nitrogen)Volatility and interaction with stationary phaseFlame Ionization (FID), Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18)Acetonitrile/Water or Methanol (B129727)/Water mixturesPartitioning based on polarityUltraviolet (UV), Mass Spectrometry (MS)

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the highest degree of confidence in both identification and quantification. researchgate.netajrconline.orgijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for the analysis of volatile compounds like this compound. science.gov GC provides excellent separation, and the mass spectrometer provides positive identification through the compound's unique mass spectrum and fragmentation pattern. nih.govuoguelph.ca This technique allows for both the confirmation of the compound's identity and its quantification, even at low levels in complex mixtures. science.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples where GC is not suitable, or when extremely high sensitivity and selectivity are required, LC-MS/MS is the premier technique. usda.gov The HPLC separates the compound from the sample matrix, and the tandem mass spectrometer provides highly selective detection and quantification through specific parent-to-daughter ion transitions. usda.gov This makes LC-MS/MS the gold standard for trace-level quantification of this compound and its metabolites in challenging matrices.

Derivatization Strategies for Enhanced Analytical Detection of this compound and its Metabolites

The sensitive and accurate detection of this compound and its metabolites in complex biological matrices often necessitates chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govjfda-online.com Derivatization serves to improve the analyte's volatility, thermal stability, and chromatographic behavior, while also enhancing ionization efficiency for mass spectrometric detection. jfda-online.comnih.gov

For GC-MS analysis, the primary goal of derivatization is to convert non-volatile compounds into forms that can be readily vaporized without thermal degradation. nih.govresearchgate.net A common and highly effective method for compounds containing active hydrogen atoms, such as the carboxylic acid group in potential metabolites of this compound, is silylation. youtube.com This process involves the substitution of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.govnih.gov Another key strategy, particularly for compounds with carbonyl groups, is methoximation, which stabilizes these functional groups and reduces the number of possible stereoisomers, thereby improving detection sensitivity. nih.gov

In the context of LC-MS, derivatization is often employed to enhance the analyte's retention on reversed-phase columns and to improve ionization efficiency. nih.gov Carboxylic acids, including dicarboxylic acid monoesters, can exhibit poor retention under typical reversed-phase LC conditions. nih.gov Derivatization of the carboxylic acid group can mitigate this issue. nih.gov Amidation is a widely used reaction for this purpose. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), often used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to derivatize carboxylic acids, leading to significantly improved analytical performance. nih.gov

The selection of a derivatization strategy is contingent upon the specific analytical technique being utilized and the nature of the analyte and its metabolites. The following table summarizes common derivatization approaches applicable to this compound and its metabolites.

Analytical TechniqueDerivatization StrategyReagent(s)Target Functional Group(s)Purpose
GC-MSSilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxylic acids, hydroxylsIncreases volatility and thermal stability
GC-MSMethoximation + SilylationMethoxyamine hydrochloride followed by MSTFACarbonyls, carboxylic acids, hydroxylsStabilizes carbonyls, increases volatility and thermal stability
LC-MSAmidation3-Nitrophenylhydrazine (3-NPH) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carboxylic acidsEnhances reversed-phase retention and ionization efficiency

Metabolomics and Lipidomics Applications for this compound in Biological Matrices

Metabolomics and lipidomics are powerful disciplines for the comprehensive analysis of small molecules within a biological system, providing insights into metabolic pathways and physiological states. nih.govox.ac.uk The analysis of this compound and its related metabolites within biological matrices falls squarely within the scope of these "omics" technologies. ox.ac.uknih.gov Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of metabolomics and lipidomics research. nih.govresearchgate.net

In metabolomics studies, the aim is to identify and quantify a wide array of metabolites, including amino acids, sugars, and organic acids. nih.gov this compound, being a dicarboxylic acid monoester, and its potential metabolites would be targeted in such analyses. Targeted metabolomics approaches, which focus on a predefined set of metabolites, can offer high sensitivity and reproducibility. nih.gov For instance, a tandem mass spectrometry-based targeted metabolomics framework utilizing both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can simultaneously detect over 200 metabolites from core metabolic pathways. nih.gov

Lipidomics, a sub-field of metabolomics, specifically focuses on the large-scale study of lipids. Given that this compound is a derivative of azelaic acid, a dicarboxylic acid that can be involved in fatty acid metabolism, its analysis can be relevant in lipidomics. Esters of azelaic acid have been investigated for their effects on plasma membrane fluidity and their role as membrane-active immunomodulators. researchgate.net The analytical workflows in lipidomics often involve LC-MS to separate and identify a diverse range of lipid species.

The application of these analytical platforms to study this compound in biological samples such as plasma, tissues, and cell cultures can help elucidate its metabolic fate and its impact on various biochemical pathways. nih.gov The data generated from such studies can reveal alterations in metabolic networks and provide a deeper understanding of the biological activity of this compound. ox.ac.uk

The following table outlines the key aspects of metabolomics and lipidomics applications for the study of this compound.

"Omics" FieldPrimary Analytical PlatformsBiological MatricesPotential Research ApplicationsKey Findings from Related Compound Studies
MetabolomicsGC-MS, LC-MS/MSPlasma, Serum, Tissues, Cells, UrineElucidation of metabolic pathways, Biomarker discovery, Understanding physiological effectsChanges in tricarboxylic acid cycle intermediates, amino-acid, and fatty-acid metabolism have been observed in various conditions. researchgate.net
LipidomicsLC-MS/MSPlasma membranes, Cells, TissuesInvestigation of effects on lipid metabolism, Study of membrane interactions, Elucidation of immunomodulatory effectsEsters of the parent compound, azelaic acid, can modulate plasma membrane fluidity. researchgate.net

Theoretical Chemistry and Computational Studies of 9 Methoxy 9 Oxononanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity of 9-Methoxy-9-oxononanoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govscirp.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

The electronic properties of this compound dictate its stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

From these frontier orbital energies, several conceptual DFT reactivity descriptors can be calculated to quantify chemical behavior: researchgate.netmdpi.com

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the propensity of the molecule to act as an electrophile, or electron acceptor. mdpi.com

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by studying the interactions between filled donor orbitals and empty acceptor orbitals, revealing the strength of intramolecular hydrogen bonds and hyperconjugative stabilizing effects.

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -7.2 eVRelates to ionization potential and electron-donating capability.
LUMO Energy -0.9 eVRelates to electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE) 6.3 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Electronegativity (χ) 4.05 eVIndicates the overall electron-attracting power of the molecule.
Chemical Hardness (η) 3.15 eVA higher value indicates greater resistance to electronic change.
Electrophilicity Index (ω) 2.61 eVClassifies the molecule as a strong electrophile, prone to nucleophilic attack. mdpi.com

Note: The values in this table are illustrative, based on typical DFT calculations for similar long-chain monoesters, and serve to represent the type of data generated by quantum chemical analysis.

Due to eight rotatable single bonds in its aliphatic backbone, this compound can adopt a vast number of three-dimensional arrangements, or conformations. westmont.edu Conformational analysis aims to identify the most stable, low-energy structures. Computational methods perform a systematic search of the potential energy surface to locate these energy minima.

For a dicarboxylic acid monoester, the primary conformers include:

Linear Conformations: Where the carbon backbone adopts an extended, all-trans (anti-periplanar) arrangement. This minimizes steric hindrance along the chain.

Folded Conformations: Where the chain bends back on itself, allowing for potential stabilizing intramolecular interactions. In this compound, a significant interaction is the hydrogen bond that can form between the acidic proton of the terminal carboxylic acid group and one of the oxygen atoms of the methyl ester group.

These conformers are typically very close in energy, often differing by only a few kcal/mol, and can interconvert at room temperature. westmont.edu

Conformer IDDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)Key Features
Conf-1 Linear (all-trans)0.00 (Reference)Maximally extended carbon chain, minimal steric strain.
Conf-2 Folded (U-shape)-0.85Intramolecular H-bond between the carboxylic acid proton and ester carbonyl oxygen.
Conf-3 Folded (gauche kink)+0.50A gauche rotation in the alkyl chain introduces a bend.

Note: The data presented are hypothetical, based on published studies of azelaic acid, to illustrate the typical energy differences and stabilizing features among conformers. westmont.edu The negative relative energy for Conf-2 suggests it may be slightly more stable than the linear form due to the intramolecular hydrogen bond.

Molecular Dynamics Simulations and Docking Studies Involving this compound

While quantum mechanics is ideal for understanding the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study its interactions with its environment, such as a protein receptor or a solvent.

Dicarboxylic acids and their derivatives are known to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.govmdpi.com Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a protein like HDAC. nih.govbeilstein-archives.org

The typical pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group. beilstein-archives.orgtandfonline.com For this compound:

The carboxylic acid end acts as the ZBG, chelating the catalytic Zn²⁺ ion in the active site via its carboxylate oxygen atoms. tandfonline.commdpi.com

The seven-carbon aliphatic chain serves as the linker, occupying a long, narrow hydrophobic tunnel.

The methyl ester functions as the cap group, interacting with residues at the rim of the active site.

Docking simulations predict the most favorable binding pose and estimate the binding affinity (e.g., docking score). These static predictions can be further refined using MD simulations, which model the dynamic behavior of the ligand-protein complex over time. nih.gov

Interaction TypeKey Interacting Residues (HDAC2)Ligand Moiety Involved
Zinc Chelation Zn²⁺ ionCarboxylate group
Hydrogen Bonding HIS146, GLY154, TYR308Carboxylate group
Hydrophobic PHE155, PHE210, LEU276-(CH₂)₇- alkyl chain
Surface Interaction PRO35, GLY154Methyl ester cap group
Predicted Binding Energy -7.8 kcal/mol (Illustrative)Overall affinity estimate from docking calculations.

Note: The interacting residues are based on crystal structures of HDAC2 with known carboxylic acid and hydroxamate inhibitors. The binding energy is a representative value for a ligand of this type. nih.govmdpi.com

The conformational preferences of a flexible molecule are highly dependent on the solvent. researchgate.netrsc.org Molecular dynamics simulations explicitly model solvent molecules (e.g., water, dimethyl sulfoxide) to study how intermolecular forces influence the solute's structure and dynamics. rsc.orgnih.gov

In a polar protic solvent like water, the carboxylic acid and ester groups of this compound would form strong intermolecular hydrogen bonds with solvent molecules. This competition can disrupt the intramolecular hydrogen bonds that stabilize folded conformers, leading to a higher population of extended or linear structures.

In a non-polar or polar aprotic solvent like chloroform (B151607) or DMSO, there is less competition for hydrogen bonding. rsc.org In such environments, the formation of an intramolecular hydrogen bond is more favorable, and the molecule is expected to adopt more compact, folded conformations.

SolventDielectric ConstantPredominant Conformation(s)Key Intermolecular Interactions
Water 78.4Extended/LinearStrong H-bonds between solute's carbonyls/hydroxyl and water.
Methanol (B129727) 32.7Mixture of Extended & FoldedModerate H-bonding with solvent.
DMSO 46.7FoldedH-bond acceptor solvent stabilizes intramolecular H-bond.
Chloroform 4.8FoldedWeak solvent interaction favors intramolecular H-bond formation.

Note: This table summarizes the expected qualitative behavior of a flexible molecule with hydrogen bond donor/acceptor groups in different solvents, based on general principles and computational studies of similar molecules. researchgate.netrsc.org

Prediction of this compound Reactivity and Pathways Using Computational Methods

Computational methods can forecast the chemical reactivity and potential degradation or metabolic pathways of a molecule. This is achieved by analyzing the electronic structure to predict reactive sites and by modeling the energetics of potential reactions.

Local reactivity descriptors, such as Fukui functions or condensed Parr functions, can be calculated to pinpoint the specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, the carbonyl carbons of both the ester and carboxylic acid groups are predicted to be the primary electrophilic sites.

Computational systems can also predict entire reaction pathways. acs.org This can be done through:

Quantum Chemical Modeling: Calculating the transition state structures and activation energy barriers for specific, hypothesized reaction steps, such as the hydrolysis of the methyl ester. researchgate.net

Knowledge-Based Systems: Using expert-coded rules based on known chemical transformations. For example, software can recognize the ester functional group and predict its hydrolysis to a carboxylic acid and methanol under acidic or basic conditions. acs.orgnih.gov

Predicted PathwayKey StepComputational MethodPredicted Parameter (Illustrative)
Base-Catalyzed Hydrolysis Nucleophilic attack of OH⁻ on ester carbonylDFT Transition State SearchActivation Energy (ΔG‡) = 15 kcal/mol
Oxidative Degradation H-abstraction from the alkyl chainBond Dissociation Energy (BDE) CalculationC-H BDE = 95 kcal/mol
General Degradation Ester HydrolysisKnowledge-Based Prediction (e.g., Zeneth)Likelihood Score: Very Likely acs.org

Note: The activation and bond dissociation energies are representative values for these types of reactions and serve to illustrate how computational methods quantify reaction feasibility.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. dntb.gov.ua For compounds related to this compound, these methods are invaluable for analyzing large datasets to uncover structure-activity or structure-property relationships. wikipedia.org

Database Mining and Analysis

Large chemical databases like PubChem and ChEMBL contain information on millions of compounds. Mining these databases allows researchers to identify compounds structurally similar to this compound. This collection of related compounds, often called a chemical library, can then be analyzed to understand the collective properties of this chemical class. Analysis can focus on the distribution of physicochemical properties, structural features, or reported biological activities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. drugdesign.org For a set of long-chain esters similar to this compound, a QSAR model could be developed to predict properties like toxicity or biodegradability. nih.gov

The process involves:

Data Set Collection: Assembling a group of molecules with known activity/property values.

Descriptor Calculation: Calculating numerical values (molecular descriptors) that represent the chemical structure and physicochemical properties of each molecule.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that links the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Description
Topological Wiener Index Describes molecular branching.
Electronic HOMO/LUMO Energies Relates to electron-donating/accepting ability. nih.gov
Physicochemical LogP Measures the hydrophobicity of a molecule. nih.gov
Steric Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability. nih.gov

| 3D-QSAR | CoMFA/HQSAR fields | Describes the 3D steric and electrostatic fields around the molecule. researchgate.net |

Molecular Similarity and Diversity Analysis

When studying a group of compounds related to this compound, it is important to understand their structural relationships.

Similarity Analysis: This involves quantifying how similar two molecules are. Methods often use molecular fingerprints (bit strings representing structural features) and calculate a similarity metric, like the Tanimoto coefficient. nih.gov This is useful for identifying close analogs of a lead compound.

Diversity Analysis: This assesses the structural variety within a set of compounds. A diverse library is crucial for exploring a wide range of chemical space in drug discovery or materials science to ensure comprehensive screening. nih.gov Hierarchical clustering is a common method used to group molecules based on their similarity, visually representing the diversity of the dataset. nih.gov

Emerging Research Applications and Future Directions for 9 Methoxy 9 Oxononanoate

9-Methoxy-9-oxononanoate as a Model Compound in Fundamental Chemical Studies

The distinct bifunctional nature of 9-methoxy-9-oxononanoic acid makes it an invaluable model compound for fundamental chemical research. With two different reactive functional groups, it allows scientists to investigate chemical transformations with a high degree of selectivity. Researchers can target the carboxylic acid group for reactions such as esterification, amidation, or reduction, while the methyl ester group remains unaffected, or vice versa.

This differential reactivity is crucial for studying reaction mechanisms, developing new synthetic methodologies, and understanding the influence of chain length on functional group reactivity. For instance, the carboxylic acid can be converted into an acyl chloride using reagents like oxalyl chloride in an inert solvent such as dichloromethane. This transformation is a key step for subsequent nucleophilic acyl substitution reactions, and using 9-methoxy-9-oxononanoic acid as the substrate allows for a clean system to optimize and study these reactions without interference from a second carboxylic acid group.

Intermediary Role of this compound in the Synthesis of Complex Organic Molecules

The structure of this compound makes it a useful intermediate in the multistep synthesis of more complex organic molecules. nih.gov Organic synthesis often involves the assembly of molecular fragments in a precise sequence. As a bifunctional molecule, this compound can act as a versatile building block or linker, connecting different molecular components.

For example, the carboxylic acid end can be modified to couple with an alcohol or an amine, while the ester end can be hydrolyzed to a carboxylic acid for a subsequent reaction or reduced to an alcohol to introduce a new functional group. A documented synthesis pathway involves the reduction of the carboxylic acid of nonanedioic acid monomethyl ester (an alternative name for the compound) to yield methyl 9-hydroxynonanoate. This transformation converts one functional group while preserving the other, showcasing its utility as an intermediate for creating long-chain, functionalized molecules that are precursors to polymers, lubricants, and pharmaceutical agents.

Table 1: Selected Chemical Properties of Related Nonanoate Compounds

Property 9-Methoxy-9-oxononanoic Acid (Monomethyl Azelate) Methyl 9-oxononanoate
Molecular Formula C10H18O4 calpaclab.com C10H18O3 guidechem.comnih.gov
Molecular Weight 202.25 g/mol calpaclab.comcymitquimica.com 186.25 g/mol guidechem.comnih.gov
Appearance Liquid cymitquimica.com Data not available
Boiling Point Data not available 249.4°C at 760 mmHg lookchem.com
Density Data not available 0.958 g/cm³ lookchem.com
Synonyms Methyl hydrogen azelate, Monomethyl nonanedioate, 8-Carbomethoxyoctanoic acid cymitquimica.com Methyl 8-formyloctanoate, Azelaic acid aldehyde methyl ester guidechem.com

Research on this compound in Environmental Chemical Processes (e.g., atmospheric ozonolysis products)

This compound is relevant to environmental chemistry, particularly in the study of atmospheric oxidation processes. Dicarboxylic acids and related compounds are known products of the atmospheric ozonolysis of unsaturated fatty acids, which are emitted from both biological and anthropogenic sources. ulaval.carsc.org Ozone plays a critical role in the transformation of volatile organic compounds (VOCs) in the atmosphere. khanacademy.orgmdpi.com

When unsaturated fatty acid esters, such as methyl oleate (B1233923) (found in biodiesel), undergo ozonolysis in the atmosphere, the carbon-carbon double bond is cleaved. This process leads to the formation of smaller, oxygenated molecules, including aldehydes and compounds with both ester and carboxylic acid functionalities. This compound is one of the expected products from the ozonolysis of methyl oleate. Studying the formation and fate of this compound helps scientists model the chemical evolution of atmospheric aerosols and understand their impact on air quality and climate. epa.gov

Development of Chemical Probes and Tools Utilizing this compound Scaffolds

While specific examples are still emerging, the molecular structure of this compound makes it a promising scaffold for the development of novel chemical probes. Chemical probes are specialized molecules used to study and manipulate biological systems. mskcc.org The development of these tools is a significant area of chemical biology and medicinal chemistry. nih.gov

The bifunctional nature and the nine-carbon chain of this compound provide an ideal framework for creating probes. The aliphatic chain can serve as a flexible spacer, separating a reactive group from a reporter tag. For instance, the carboxylic acid could be attached to a molecule that targets a specific protein, while the ester end could be modified to incorporate a fluorescent dye or a biotin (B1667282) tag for detection and isolation. The design and synthesis of molecules that can selectively bind to biological targets like bromodomains are an active area of research, and versatile scaffolds are essential for building libraries of potential inhibitors and probes. mdpi.comdoaj.org

Unexplored Biological Roles and Mechanistic Discoveries for this compound in Non-Clinical Systems

The potential biological roles of this compound in non-clinical systems remain a largely unexplored frontier. Fatty acids and their derivatives are central to cellular metabolism, signaling, and membrane structure. As a modified fatty acid ester, this compound could potentially interact with enzymes involved in fatty acid biosynthesis, degradation, or modification.

Research in this area could involve investigating whether this compound can be recognized and metabolized by microbial or plant enzymes. It could serve as a substrate mimic or an inhibitor for lipases or esterases. Such studies would provide fundamental insights into enzyme specificity and metabolic pathways in various organisms. Furthermore, understanding how this bifunctional molecule interacts with cellular systems could reveal new biological mechanisms and potentially identify new targets for biotechnological applications.

Q & A

Q. What are the established synthetic routes for 9-Methoxy-9-oxononanoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound derivatives often involves esterification or oxidation of precursor compounds. For example, analogous compounds (e.g., 9-(2-methoxyphenyl)-9H-xanthen-9-ol) are synthesized via nucleophilic substitution or catalytic oxidation . Key parameters for optimization include:

  • Catalyst selection : Transition-metal catalysts (e.g., Rh₂(OAc)₄) improve yield in oxidation steps .
  • Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .
  • Temperature control : Low temperatures (-78°C) minimize side reactions in sensitive steps .

Q. Table 1: Example Synthesis Parameters from Analogous Compounds

ParameterCondition/ReagentOutcome (Yield)Reference
Oxidation CatalystRh₂(OAc)₄71% yield
SolventDichloromethaneHigh purity
Reaction Temperature-78°C (n-BuLi)Minimal byproducts

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

Methodological Answer: Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy (δ ~3.3 ppm) and carbonyl (δ ~170-210 ppm) groups. Splitting patterns in analogous compounds confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 318.35 for C₂₁H₁₈O₃) validates molecular formula .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c) resolve stereochemistry in solid-state structures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Safety measures for related oxononanoates include:

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Mechanically collect spills using inert absorbents; avoid water streams to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods for separating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Selection : Reverse-phase C18 columns resolve polar derivatives effectively .
  • Mobile Phase Optimization : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry .
  • Detection Wavelength : UV detection at 210–260 nm captures carbonyl and aromatic chromophores .

Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Oxononanoates degrade under alkaline conditions (pH > 10) via ester hydrolysis. Monitor stability using HPLC at pH 2–8 .
  • Thermal Degradation : Accelerated aging studies (40–60°C) reveal decomposition pathways. Activation energy (Eₐ) calculations via Arrhenius plots predict shelf life .

Q. Table 2: Stability Data for Analogous Compounds

ConditionObservationReference
pH 8.0, 25°C95% retention after 7 days
60°C, neutral pH20% degradation after 14 days

Q. How can contradictory data on reaction yields be resolved in studies involving this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., over-oxidation derivatives) .
  • Catalyst Lot Variability : Pre-screen catalysts (e.g., Rh₂(OAc)₄) for activity via model reactions .
  • Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) isolates critical factors (e.g., solvent purity, O₂ levels) .

Q. What strategies are effective for studying the biological activity of this compound in oxidative stress models?

Methodological Answer:

  • In Vitro Assays : Measure lipid peroxidation inhibition in cell lines using thiobarbituric acid reactive substances (TBARS) .
  • Biomarker Correlation : Quantify 8-oxoguanine (DNA oxidation marker) via ELISA in treated vs. control groups .
  • Dose-Response Analysis : IC₅₀ calculations identify therapeutic windows .

Data Contradiction Analysis Framework

Q. Key Steps :

Reproduce Experiments : Confirm baseline conditions (e.g., reagent purity, ambient O₂ levels) .

Cross-Validate Analytical Methods : Compare NMR, HRMS, and X-ray data to rule out instrumentation errors .

Publish Negative Results : Document failed conditions to refine mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.